2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Description
This compound belongs to the tetrahydroindol-4-one class, characterized by a bicyclic indole core fused with a cyclohexenone moiety. The structure features a 4-bromophenyl group at position 2 and a 2-fluorophenyl group at position 1, with two methyl groups at position 6 of the cyclohexenone ring. The bromine atom enhances lipophilicity and may improve binding affinity in halogen-bonding interactions, while the fluorine atom at the ortho position of the phenyl ring introduces steric hindrance and modulates electron density .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFNO/c1-22(2)12-20-16(21(26)13-22)11-19(14-7-9-15(23)10-8-14)25(20)18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQXEOMOBKQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=C(C=C4)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate brominated and fluorinated aromatic precursors. These are subjected to a series of reactions, including halogenation, cyclization, and reduction, under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenyl Groups
Halogen Substitution Patterns
4-Bromo vs. 4-Chloro Phenyl Derivatives :
The compound 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS: 902469-90-3) shares the same indol-4-one scaffold but substitutes the 2-fluorophenyl group with a 4-chlorophenyl group. The bromine (atomic radius: 1.85 Å) and chlorine (0.99 Å) differences influence molecular volume and polarizability. Bromine’s larger size may enhance hydrophobic interactions in biological systems, while chlorine’s smaller size improves solubility in polar solvents. The calculated pKa of the 4-chloro analog (-9.30) suggests stronger acidity compared to the 2-fluoro derivative, though experimental validation is required .- Fluorine Positional Isomerism: The compound 1-(4-fluorophenyl)-1,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-4H-indol-4-one (CAS: 96757-23-2) differs in fluorine substitution (para vs. ortho). However, the ortho-fluoro substituent in the target compound introduces torsional strain, which may stabilize specific conformations in receptor binding .
Heterocyclic Modifications
Compounds such as 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () replace the indol-4-one core with a benzoimidazotriazole system.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated using standard atomic weights.
Biological Activity
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
The synthesis of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 4-bromobenzaldehyde with appropriate amines and subsequent cyclization reactions to form the indole core structure. The presence of bromine and fluorine substituents is crucial for modulating its biological activity.
Anticancer Properties
Recent studies have indicated that compounds bearing indole structures exhibit promising anticancer activities. For instance, derivatives similar to 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-one | MCF-7 (Breast Cancer) | 12.5 |
| 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-one | A549 (Lung Cancer) | 15.0 |
| 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-one | HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
In addition to anticancer properties, some studies have suggested neuroprotective effects attributed to indole derivatives. The compound may interact with serotonin receptors or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Antimicrobial Activity
The antimicrobial potential of indole derivatives has also been explored. Preliminary tests indicate that 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-one exhibits moderate activity against various bacterial strains.
| Pathogen Tested | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Anticancer Activity : A recent study investigated a series of tetrahydroindole derivatives in vitro and demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cells.
- Neuroprotective Mechanism : Another study explored the neuroprotective mechanisms of indole derivatives in models of neurodegeneration and found that they effectively reduced apoptosis in neuronal cells.
- Antimicrobial Efficacy : A comparative analysis showed that certain indole derivatives exhibited better antimicrobial activity than traditional antibiotics against resistant strains.
Q & A
Q. What are the established methods for synthesizing and characterizing 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of substituted indole precursors with bromophenyl and fluorophenyl moieties under acidic or catalytic conditions. Key steps include:
- Friedel-Crafts alkylation to introduce aromatic substituents.
- Knorr-type cyclization to form the tetrahydroindole core .
- Purification via column chromatography or recrystallization to achieve ≥90% purity, as validated by HPLC .
Characterization relies on: - Spectroscopic techniques : NMR (¹H/¹³C) for structural confirmation, FT-IR for functional group analysis.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification (expected ~372.299 g/mol) .
- X-ray crystallography : For definitive stereochemical assignment, as demonstrated in structurally analogous brominated/fluorinated indole derivatives .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer : Initial screening should focus on in vitro assays targeting disease-relevant pathways:
- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., kinases, cytochrome P450 isoforms).
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
- Target binding studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with proteins like GPCRs or nuclear receptors .
Data should be normalized against positive/negative controls and replicated across biological triplicates to ensure robustness.
Advanced Research Questions
Q. What experimental strategies address contradictions in reactivity or biological data for this compound?
- Methodological Answer : Contradictions often arise from:
- Sample degradation : Monitor compound stability via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use inert atmospheres or cryogenic storage to mitigate decomposition .
- Batch variability : Implement quality control (QC) protocols, including NMR purity checks and elemental analysis for each synthesis batch.
- Biological assay interference : Include counter-screens for off-target effects (e.g., redox activity via DPPH assay) and validate findings using orthogonal assays (e.g., SPR vs. ITC) .
Q. How can researchers optimize the synthetic route to improve yield and scalability?
- Methodological Answer : Advanced optimization strategies include:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading).
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for regioselective bromo-fluoro coupling.
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Scalability trials should assess: - Reaction heat flow via calorimetry to prevent exothermic runaway.
- Workflow efficiency : Compare batch vs. flow chemistry approaches .
Q. What computational methods are suitable for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:
- Predict electrostatic potential surfaces for halogen bonding interactions (critical for bromo/fluoro substituents).
- Model binding poses in target protein active sites (e.g., using AutoDock Vina).
Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) and correlate with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
